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molecular formula C8H12N2 B1584752 1,2-Phenylenedimethanamine CAS No. 17300-02-6

1,2-Phenylenedimethanamine

Cat. No. B1584752
M. Wt: 136.19 g/mol
InChI Key: GKXVJHDEWHKBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736557

Procedure details

12.3 g of α,α'-dibromoxylene and 17.3 g of potassium phthalimide are stirred in 390 ml of N,N-dimethylformamide at a bath temperature of 150° C. for 2.4 hours. After cooling the resulting intermediate is filtered off under suction, washed with ethyl acetate, dried and then reacted in 200 ml of ethanol with 4.6 ml of hydrazine hydrate under reflux. After cooling the resulting suspension is treated with 50 ml of 25% hydrochloric acid, filtered and concentrated to 1/3 of its volume. After repeated filtration the mixture is adjusted to pH 14 by the addition of concentrated sodium hydroxide solution and evaporated. The product is dissolved out from the residue with 300 ml of methylene chloride. After evaporation of the solvent the residue as is taken up in 25 ml of isopropanol and the dihydrochloride of the product is crystallized with 20 ml of 3.26N isopropanolic hydrochloric acid. There are obtained 2.64 g, colourless crystals; m.p.:>250° C.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCC1C(CBr)=CC=CC=1.[C:11]1(=O)[NH:15][C:14](=O)[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[K].Cl.C[N:25](C)C=O>>[NH2:15][CH2:11][C:12]1[C:13]([CH2:14][NH2:25])=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2,^1:21|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)CBr
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
390 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting intermediate
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
reacted in 200 ml of ethanol with 4.6 ml of hydrazine hydrate
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting suspension
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 1/3 of its volume
FILTRATION
Type
FILTRATION
Details
filtration the mixture
ADDITION
Type
ADDITION
Details
is adjusted to pH 14 by the addition of concentrated sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved out from the residue with 300 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
CUSTOM
Type
CUSTOM
Details
the dihydrochloride of the product is crystallized with 20 ml of 3.26N isopropanolic hydrochloric acid
CUSTOM
Type
CUSTOM
Details
There are obtained 2.64 g, colourless crystals

Outcomes

Product
Name
Type
Smiles
NCC=1C(=CC=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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